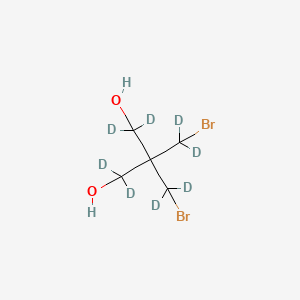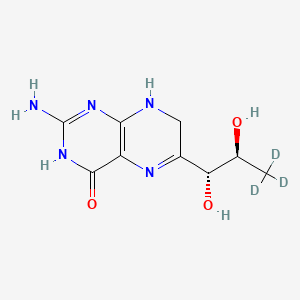
Alverin-d5-Citrat
Übersicht
Beschreibung
Alverine-d5 Citrate is a deuterated form of Alverine Citrate, a spasmolytic agent primarily used to treat conditions such as irritable bowel syndrome, painful diverticular disease of the colon, and primary dysmenorrhea . The deuterated form is often used in scientific research to study the pharmacokinetics and metabolic pathways of the parent compound .
Wissenschaftliche Forschungsanwendungen
Alverine-d5 Citrate is widely used in scientific research for various applications:
Pharmacokinetic Studies: Used to study the absorption, distribution, metabolism, and excretion of Alverine.
Enzyme-Substrate Interaction Studies: Serves as a model compound to explore enzyme-catalyzed reactions.
Mechanism of Action Studies: Helps in understanding the molecular mechanisms of Alverine.
Wirkmechanismus
Target of Action
Alverine Citrate primarily targets the smooth muscle of the alimentary tract and uterus . It also selectively binds with 5-HT1A receptors . These receptors are a subtype of serotonin receptors, which are involved in the regulation of various physiological processes and neurotransmission .
Mode of Action
Alverine Citrate acts directly on the smooth muscle in the gut, causing it to relax . This prevents the muscle spasms which occur in the gut in conditions such as irritable bowel syndrome and diverticular disease . By selectively binding with 5-HT1A receptors, it acts as an antagonist that reduces the visceral pronociceptive effect of serotonin (5-HT) .
Biochemical Pathways
Alverine Citrate belongs to a class of antispasmodic drugs which reduce the sensitivity of smooth muscle contractile proteins to calcium . This action helps in the relief of smooth muscle spasm in conditions such as irritable bowel syndrome, painful diverticular disease of the colon, and primary dysmenorrhea .
Pharmacokinetics
Alverine Citrate is subject to high pharmacokinetic variability . The metabolic process most susceptible to outlying performance in Caucasians is hydroxylation to the active metabolite 4-hydroxy alverine . Alverine parent accounts for only 3%, whereas total 4-hydroxy alverine (free and conjugated) accounts for 94% of alverine-related moieties in circulation (based on comparisons of total exposure) .
Result of Action
By relaxing the gut muscle, Alverine Citrate relieves the symptoms of conditions such as irritable bowel syndrome and diverticular disease . Alverine Citrate also relaxes the smooth muscle in the womb (uterus), and is therefore used to treat painful menstruation, which is caused by muscle spasms in the uterus (dysmenorrhea) .
Biochemische Analyse
Biochemical Properties
Alverine-d5 Citrate interacts with various biomolecules in the body. It is known to act as a 5HT1A antagonist, reducing rectal hypersensitivity . This interaction helps prevent muscle spasms in the gut, which are common in conditions such as irritable bowel syndrome and diverticular disease .
Cellular Effects
Alverine-d5 Citrate has significant effects on various types of cells and cellular processes. It influences cell function by acting directly on the muscle in the gut, causing it to relax . This relaxation prevents muscle spasms, which can alleviate symptoms of gastrointestinal conditions .
Molecular Mechanism
The molecular mechanism of Alverine-d5 Citrate involves direct action on the muscle in the gut, causing it to relax . As a 5HT1A antagonist, it reduces rectal hypersensitivity . This prevents muscle spasms in the gut, a common occurrence in conditions such as irritable bowel syndrome and diverticular disease .
Dosage Effects in Animal Models
Studies on Alverine have shown that it has anxiolytic-like effects at doses of 15-20 mg/kg in mice .
Metabolic Pathways
Alverine-d5 Citrate is likely involved in similar metabolic pathways as Alverine. After administration, Alverine is rapidly converted to its primary active metabolite, which is then further converted to two secondary metabolites . This suggests that Alverine-d5 Citrate may also be metabolized in a similar manner.
Transport and Distribution
Given its effects on the gut and uterus muscles, it is likely that it is transported to these areas where it exerts its effects .
Subcellular Localization
Given its known effects, it is likely that it interacts with muscle cells in the gut and uterus at the cellular level .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Alverine-d5 Citrate involves several steps:
Bromination of Phenylpropanol: Phenylpropanol is brominated to produce 3-phenyl bromopropane.
Reaction with Ethylamine: The 3-phenyl bromopropane is then reacted with ethylamine to form ethylamphetamine.
Formation of Diphenyl Propyl Ethylamine: Ethylamphetamine is reacted with another molecule of 3-phenyl bromopropane under alkaline conditions to produce diphenyl propyl ethylamine.
Formation of Alverine Citrate: Finally, diphenyl propyl ethylamine is reacted with citric acid to form Alverine Citrate.
Industrial Production Methods
Industrial production methods for Alverine-d5 Citrate typically involve large-scale synthesis using the same chemical reactions but optimized for higher yields and purity. The use of deuterated reagents is crucial in the synthesis of Alverine-d5 Citrate to ensure the incorporation of deuterium atoms .
Analyse Chemischer Reaktionen
Types of Reactions
Alverine-d5 Citrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 4-hydroxy Alverine.
Reduction: Reduction reactions can convert Alverine-d5 Citrate back to its parent compound.
Substitution: Substitution reactions can occur at the phenyl rings, leading to various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Substitution reactions typically require catalysts like palladium on carbon.
Major Products
4-Hydroxy Alverine: Formed through oxidation.
N-Desethyl Alverine: A product of reduction reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pinaverium Bromide: Another spasmolytic agent used for similar conditions.
Mebeverine: Used to treat irritable bowel syndrome.
Trimebutine: Another smooth muscle relaxant.
Uniqueness
Its specific action on smooth muscle and its ability to reduce rectal hypersensitivity make it particularly effective in treating gastrointestinal disorders .
Eigenschaften
IUPAC Name |
2-hydroxypropane-1,2,3-tricarboxylic acid;N-(1,1,2,2,2-pentadeuterioethyl)-3-phenyl-N-(3-phenylpropyl)propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N.C6H8O7/c1-2-21(17-9-15-19-11-5-3-6-12-19)18-10-16-20-13-7-4-8-14-20;7-3(8)1-6(13,5(11)12)2-4(9)10/h3-8,11-14H,2,9-10,15-18H2,1H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)/i1D3,2D2; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYHCACJBKCOBTJ-LUIAAVAXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCCC1=CC=CC=C1)CCCC2=CC=CC=C2.C(C(=O)O)C(CC(=O)O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])N(CCCC1=CC=CC=C1)CCCC2=CC=CC=C2.C(C(=O)O)C(CC(=O)O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H35NO7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1215327-00-6 | |
| Record name | 2-hydroxypropane-1,2,3-tricarboxylic acid;N-(1,1,2,2,2-pentadeuterioethyl)-3-phenyl-N-(3-phenylpropyl)propan-1-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![Diethyl[2-(4-nitrophenoxy)ethyl]amine-d4](/img/structure/B565087.png)








